molecular formula C17H23N5 B2416586 4-Cyclobutyl-6-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrimidine CAS No. 2380176-21-4

4-Cyclobutyl-6-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrimidine

Cat. No. B2416586
CAS RN: 2380176-21-4
M. Wt: 297.406
InChI Key: GTEDMBOEVSDFLG-UHFFFAOYSA-N
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Description

The compound “4-Cyclobutyl-6-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrimidine” is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperidine ring, and a cyclobutyl group . Pyrimidine is a six-membered heterocyclic compound containing two nitrogen atoms . Piperidine is a six-membered ring with one nitrogen atom, and cyclobutyl is a simple cyclic alkane with a four-carbon ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, pyrimidine rings can participate in a variety of reactions, including substitutions and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Generally, pyrimidine and its derivatives are weaker bases than pyridine and are soluble in water .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, many pyrimidine derivatives have demonstrated various biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial effects .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization of its properties, and investigation of its potential biological activities .

properties

IUPAC Name

4-cyclobutyl-6-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5/c1-21-11-14(10-20-21)16-7-2-3-8-22(16)17-9-15(18-12-19-17)13-5-4-6-13/h9-13,16H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEDMBOEVSDFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCCN2C3=NC=NC(=C3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclobutyl-6-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrimidine

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